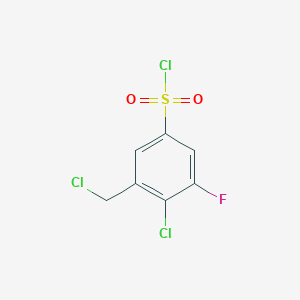

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride

Description

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chloro, chloromethyl, and fluorine substituents on a benzenesulfonyl chloride backbone, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3FO2S/c8-3-4-1-5(14(10,12)13)2-6(11)7(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAHULONZZDJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)Cl)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of suitable aromatic precursors. One common method includes the sulfonylation of 4-chloro-3-(chloromethyl)-5-fluorobenzene using chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound readily participates in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, making it susceptible to attack by nucleophiles.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of multiple substituents may influence the regioselectivity of these reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve selective substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while electrophilic aromatic substitution can introduce additional functional groups onto the aromatic ring.

Scientific Research Applications

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

Industry: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the aromatic ring enhance its electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-methylphenol: An organic compound with similar chloro and methyl substituents but lacks the sulfonyl chloride group.

4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group instead of a fluorine atom and an isocyanate group instead of a sulfonyl chloride group.

2-Bromo-4-chlorobenzaldehyde: Features bromine and chlorine substituents on a benzaldehyde backbone.

Uniqueness

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of chloro, chloromethyl, and fluorine substituents along with the sulfonyl chloride group. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

Biological Activity

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride, often referred to as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of chlorine and fluorine substituents enhances its electrophilic character, making it useful in various chemical reactions.

The biological activity of sulfonyl chlorides often involves their ability to modify proteins and enzymes through covalent bonding. This modification can lead to inhibition or activation of specific biological pathways. For instance, sulfonyl chlorides can act as inhibitors of metalloproteinases (MMPs), which are involved in extracellular matrix degradation and are implicated in cancer metastasis and inflammation .

Target Proteins

- Metalloproteinases : Inhibition of MMPs can reduce tumor invasiveness.

- Enzymes : Sulfonyl chlorides may also interact with other enzymes, leading to altered metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been studied for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation .

Case Studies

- Study on Anticancer Effects : A study investigated the effects of sulfonyl chlorides on human breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined, showing promising results that warrant further exploration into its use as an antibiotic.

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:

- Absorption : The compound is expected to be well absorbed due to its small molecular size.

- Metabolism : It may undergo hydrolysis in biological systems, forming less reactive metabolites.

- Excretion : Primarily through renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.